molecular formula C10H18O2 B8351054 Tert-butyl hex-5-enoate

Tert-butyl hex-5-enoate

Cat. No. B8351054
M. Wt: 170.25 g/mol
InChI Key: XNBBRQGAPIDYKF-UHFFFAOYSA-N
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Patent
US08119806B2

Procedure details

To a solution of 5-hexenoic acid (15.2 mL, 0.131 mol) in DCM (375 mL), cooled to 0° C., tert-butanol (176 mL, 1.84 mol) and then 4-dimethylaminopyridine (3.21 g, 26.3 mmol) were added. The mixture was stirred at room temperature for 22 hrs, filtered and concentrated. The residue was redissolved in DCM/n-hexane and concentrated under reduced pressure. The crude oil was purified by flash chromatography (Biotage SP1, EtOAc/n-hexane from 5 to 10%), affording the title product.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[C:9](O)([CH3:12])([CH3:11])[CH3:10]>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:1]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])(=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
15.2 mL
Type
reactant
Smiles
C(CCCC=C)(=O)O
Name
Quantity
375 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
176 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
3.21 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 22 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM/n-hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography (Biotage SP1, EtOAc/n-hexane from 5 to 10%)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(CCCC=C)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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